

# 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid

Cat. No.: B1408763

[Get Quote](#)

An In-Depth Technical Guide to **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic Acid**: Properties, Handling, and Applications in Modern Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid**, a key building block for professionals in pharmaceutical research and synthetic chemistry. The document details its fundamental physicochemical properties, including a definitive molecular weight of 283.11 g/mol .[\[1\]](#)[\[2\]](#) Beyond its core data, this guide offers expert insights into the critical aspects of its handling, storage, and inherent stability challenges, such as protodeboronation and boroxine formation. [\[3\]](#)[\[4\]](#) A detailed, exemplar protocol for its application in the Suzuki-Miyaura cross-coupling reaction is provided, explaining the causal reasoning behind procedural steps. Furthermore, its advanced applications in drug development, including its role in constructing targeted therapies and pH-responsive drug delivery systems, are explored.[\[5\]](#)[\[6\]](#) This paper serves as an essential resource for scientists aiming to effectively utilize this versatile reagent in their research endeavors.

## Introduction: The Role of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The utility of arylboronic acids extends beyond their function as synthetic intermediates. The boronic acid moiety itself is a unique functional group—a Lewis acid capable of forming reversible covalent bonds with diols, such as those found in saccharides. This property has led to their exploration in advanced applications, including glucose sensing and targeted drug delivery systems that recognize specific glycosylation patterns on cell surfaces, which are often altered in cancer cells.<sup>[6]</sup> **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid** is a multifunctional reagent that embodies these capabilities, offering a reactive handle for cross-coupling while incorporating features beneficial for drug-like properties.

## Physicochemical Properties

The specific structure of **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid** imparts a unique combination of reactivity and physical properties. The electron-withdrawing fluoro group modifies the electronic nature of the phenyl ring, influencing its reactivity in cross-coupling reactions. The morpholinopropoxy side chain introduces a basic, hydrophilic handle that can enhance aqueous solubility and provides a site for salt formation or hydrogen bonding interactions with biological targets.

Table 1: Core Physicochemical Data

| Property          | Value                                             | Source(s)                               |
|-------------------|---------------------------------------------------|-----------------------------------------|
| Molecular Weight  | 283.11 g/mol                                      | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>19</sub> BFNO <sub>4</sub> | <a href="#">[1]</a>                     |
| CAS Number        | 944279-32-7                                       | <a href="#">[1]</a>                     |
| Typical Purity    | ≥95%                                              | <a href="#">[2]</a>                     |
| Appearance        | Solid                                             | <a href="#">[7]</a>                     |

## Handling, Storage, and Stability Considerations

While invaluable, arylboronic acids require careful handling to ensure their integrity and reactivity. Their stability is a critical factor that researchers must manage to achieve reproducible results.

#### Key Stability Challenges:

- **Protoproboronation:** This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, rendering the reagent inactive for cross-coupling.<sup>[3]</sup> This process can be accelerated by the presence of moisture, acid, or base, and certain palladium catalysts under specific conditions.<sup>[8]</sup>
- **Boroxine Formation:** Arylboronic acids can readily undergo dehydration to form stable, cyclic trimeric anhydrides known as boroxines.<sup>[4]</sup> While boroxines are often competent in cross-coupling reactions, their formation means that the material in the bottle is a mixture, which can complicate accurate massing and stoichiometry calculations.
- **Hygroscopicity:** Boronic acids can absorb moisture from the atmosphere, which can promote decomposition and lead to clumping.<sup>[4][9]</sup>

#### Best Practices for Storage and Handling:

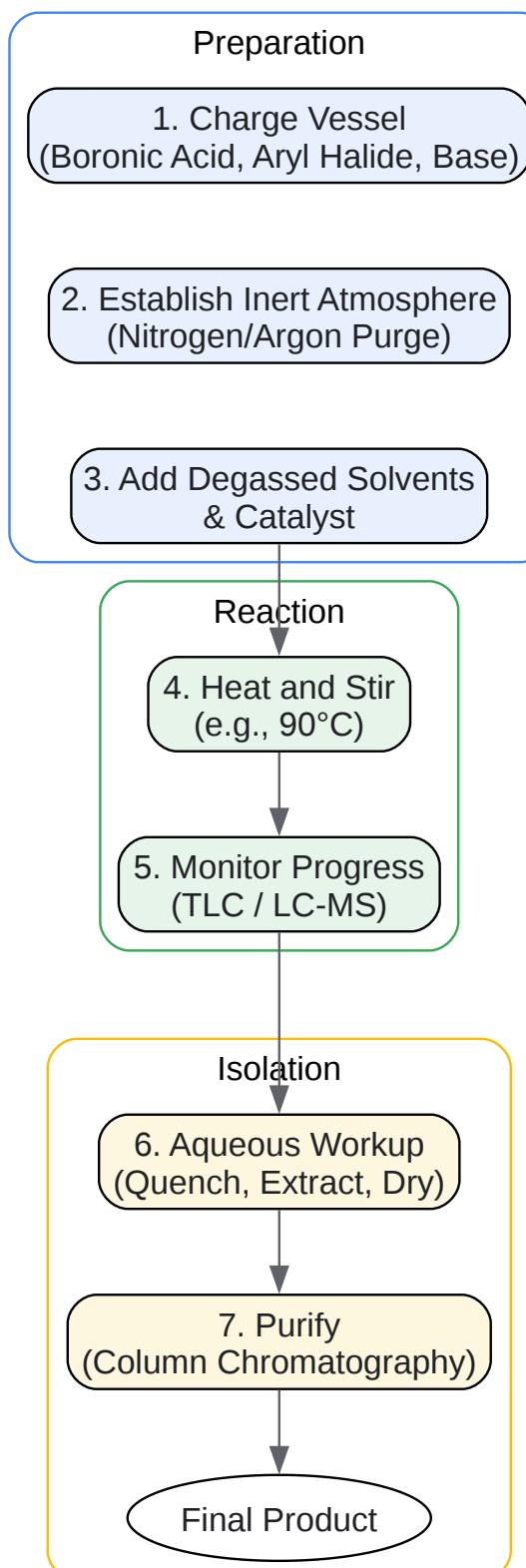
- **Storage Conditions:** To mitigate decomposition, **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid** should be stored in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).<sup>[9]</sup>
- **Use of Boronate Esters:** For long-term storage or applications requiring high precision, converting the boronic acid to a more stable derivative, such as a pinacol ester, is a highly effective strategy. These esters are less hygroscopic, not prone to boroxine formation, and are generally more robust.<sup>[4]</sup>
- **Regulatory Insight:** In the context of API synthesis, residual arylboronic acids may be considered potentially genotoxic impurities (PGIs).<sup>[8]</sup> Therefore, synthetic routes must be designed to effectively remove or decompose any unreacted boronic acid from the final product.<sup>[8]</sup>

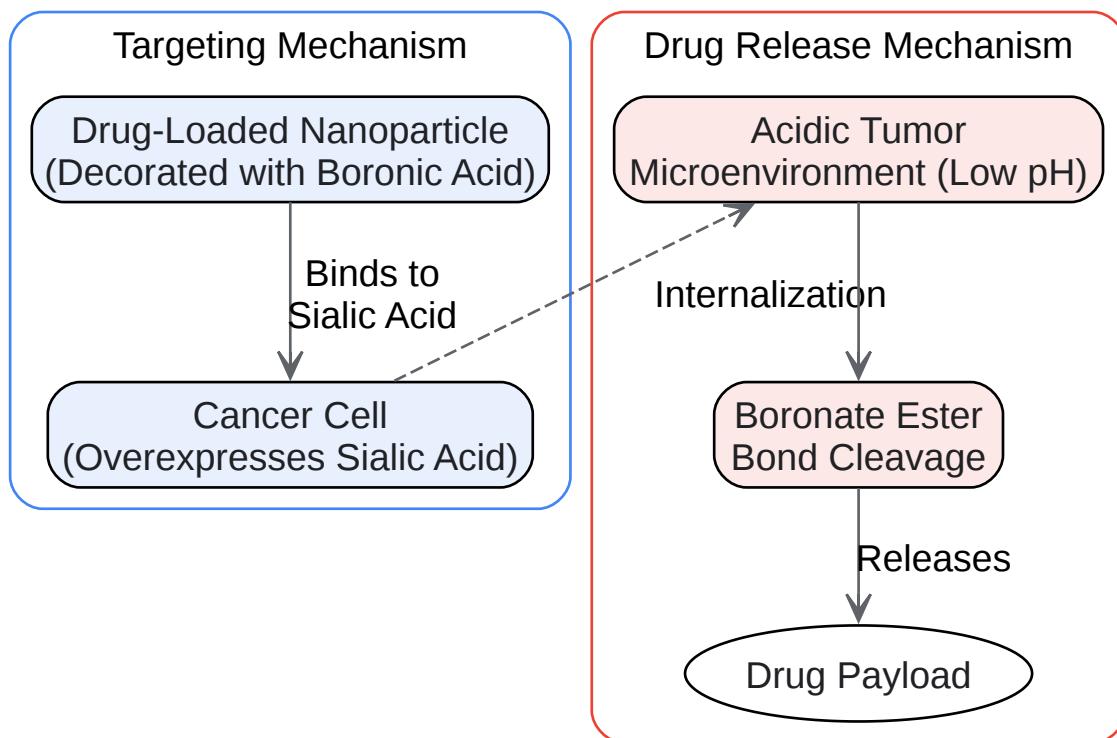
# Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling to form a biaryl linkage. The following is a detailed, self-validating protocol that explains the rationale behind each component.

## Exemplar Protocol: Synthesis of a Biaryl Compound

This protocol describes the coupling of **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid** with a generic aryl bromide (Ar-Br).


### Reagents & Equipment:


- **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid** (1.2 equivalents)
- Aryl Bromide (Ar-Br, 1.0 equivalent)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 3-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2-3 equivalents)
- Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
- Schlenk flask or similar reaction vessel
- Inert gas supply (Nitrogen or Argon)
- Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

### Step-by-Step Methodology:

- **Vessel Preparation:** The reaction vessel is charged with the aryl bromide, **3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid**, and the base.
  - **Rationale:** Combining the solids first is efficient. Using 1.2 equivalents of the boronic acid ensures complete consumption of the potentially more valuable aryl halide.

- **Inert Atmosphere:** The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by three cycles of vacuum/backfill with nitrogen).
  - **Rationale:** The palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. An inert atmosphere is crucial for catalytic turnover and reaction efficiency.
- **Solvent and Catalyst Addition:** The degassed solvent mixture is added, followed by the palladium catalyst.
  - **Rationale:** Degassing the solvent (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen. The mixed solvent system (dioxane/water) is necessary to dissolve both the organic substrates and the inorganic base. The base is critical for the transmetalation step of the catalytic cycle, forming the more reactive boronate species.
- **Reaction:** The mixture is heated (e.g., to 80-100 °C) with vigorous stirring and monitored by TLC or LC-MS until the aryl bromide is consumed.
  - **Rationale:** Heating accelerates the reaction rate. Monitoring ensures the reaction is driven to completion and helps prevent the formation of degradation byproducts from prolonged heating.
- **Workup:** Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  - **Rationale:** The aqueous wash removes the inorganic base and salts. Brine helps to break up emulsions. Drying removes residual water before solvent evaporation.
- **Purification:** The crude residue is purified by flash column chromatography on silica gel to isolate the desired biaryl product.
  - **Rationale:** Purification is necessary to remove residual catalyst, unreacted boronic acid, and any side products.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid – Biotuva Life Sciences [biotuva.com]
- 2. (3-fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. 3-フルオロ-4-ホルミルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 9. laballey.com [laballey.com]
- To cite this document: BenchChem. [3-Fluoro-4-(3-morpholinopropoxy)phenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1408763#3-fluoro-4-3-morpholinopropoxy-phenylboronic-acid-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)